molecular formula C19H24N6O2 B2935293 3-methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 476480-19-0

3-methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione

货号: B2935293
CAS 编号: 476480-19-0
分子量: 368.441
InChI 键: AXRQHNKTAMWTDL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione, also known in pre-clinical and clinical literature as BI 1356 or Linagliptin (trade name Ondero), is a xanthine-based molecule that functions as a highly potent and selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4) . DPP-4 is responsible for the rapid inactivation of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound increases basal levels of active GLP-1, which enhances glucose-dependent insulin secretion and suppresses glucagon release, thereby improving glycemic control . This mechanism makes it a critical tool for researching metabolic pathways and potential therapeutic strategies for Type 2 diabetes. In comparative studies, this compound demonstrated superior enzymatic inhibitory potency (IC50 ≈ 1 nM) and a longer duration of action compared to other DPP-4 inhibitors like sitagliptin, vildagliptin, and saxagliptin . Its high selectivity for DPP-4 over related enzymes such as DPP-8 and DPP-9 is a key feature for minimizing off-target effects in research models . Chronic administration studies in diabetic rodent models, including Zucker diabetic fatty (ZDF) rats, have shown that this inhibitor leads to significant, sustained improvements in long-term glycemic markers such as HbA1c . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

属性

IUPAC Name

3-methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-13(14-7-5-4-6-8-14)25-15-16(23(3)19(27)21-17(15)26)20-18(25)24-11-9-22(2)10-12-24/h4-8,13H,9-12H2,1-3H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRQHNKTAMWTDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476480-19-0
Record name 3-ME-8-(4-ME-1-PIPERAZINYL)-7-(1-PHENYLETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

生物活性

Introduction

3-Methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound features a complex structure with significant pharmacological implications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N6O2C_{19}H_{24}N_{6}O_{2}, with a molecular weight of 368.43 g/mol. Its structure includes:

  • A methyl group at the 3-position.
  • A 4-methylpiperazine substituent at the 8-position.
  • A 1-phenylethyl group at the 7-position.

Table 1: Structural Features of Related Compounds

Compound NameStructure FeaturesUnique Properties
3-MethylxanthineMethyl group at C3Known stimulant properties
8-PiperazinyladeninePiperazine at C8Potential anti-cancer activity
7-(Phenylethyl)purinePhenylethyl group at C7Antimicrobial properties

Biological Activities

Research indicates that compounds similar to 3-methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione exhibit a range of biological activities. These include:

  • Antitumor Activity : Some studies suggest that derivatives of this compound may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Certain analogs have shown effectiveness against bacterial and fungal strains, indicating potential as antimicrobial agents.
  • CNS Activity : The piperazine moiety is known for its neuroactive properties, suggesting that this compound may influence neurotransmitter systems and exhibit anxiolytic or antidepressant effects.

Case Studies

Case Study 1: Antitumor Activity
A study evaluated the antitumor effects of a related purine derivative in vitro and in vivo. The results indicated a significant reduction in tumor size in treated models compared to controls. Mechanistic studies revealed that the compound induced apoptosis via the mitochondrial pathway.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of various purine derivatives, including our compound of interest. The results demonstrated potent activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics.

Interaction Studies

Understanding how 3-methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione interacts with biological targets is crucial for elucidating its pharmacological profile. Key interaction studies include:

  • Receptor Binding Assays : These assays help determine the affinity of the compound for various receptors, including adenosine receptors, which are implicated in numerous physiological processes.
  • Enzyme Inhibition Studies : Investigating the inhibition of key enzymes can reveal potential therapeutic applications in conditions like cancer and inflammation.

相似化合物的比较

Table 1: Structural and Functional Comparison of Purine-2,6-dione Derivatives
Compound Name/Identifier 3-Substituent 7-Substituent 8-Substituent Biological Activity Evidence ID
Main Compound Methyl 1-Phenylethyl 4-Methylpiperazin-1-yl N/A N/A
Linagliptin (Antidiabetic drug) Methyl But-2-yn-1-yl 3-Aminopiperidin-1-yl DPP-4 inhibition (Type 2 diabetes)
CID 986255 Methyl 4-Chlorobenzyl 4-Methylpiperazin-1-yl Predicted CCS: 192.1 Ų (M+H)+
Compound 6 (Anti-mycobacterial agent) Methyl But-2-ynyl Piperazin-1-yl Inhibits M. tuberculosis H37Rv
3m (Caffeine derivative) Methyl - 3-Chloro-6-(trifluoromethyl)pyridin-2-yloxy Analgesic (CNS-inactive)
332103-66-9 Methyl 4-Nitrobenzyl 4-Methylpiperazin-1-yl N/A
886908-28-7 Methyl 4-Methylphenylmethyl 4-(3-Methylphenylmethyl)piperazin-1-yl N/A
Anti-thrombotic Agent Methyl Thietan-3-yl Piperazin-1-yl GP IIb-IIIa receptor blockade

Key Observations

7-Substituent Modifications
  • Aromatic vs. Halogenated Benzyl Groups (e.g., 4-chlorobenzyl in CID 986255) increase electron-withdrawing effects, which may improve binding affinity to hydrophobic pockets .
8-Substituent Modifications
  • Piperazine vs. Piperidine: The 4-methylpiperazinyl group in the main compound and CID 986255 enhances solubility due to the tertiary amine, whereas 3-aminopiperidinyl in linagliptin contributes to DPP-4 selectivity . Heteroaryloxy Groups (e.g., pyridinyloxy in compound 3m) eliminate central nervous system (CNS) activity while retaining analgesia, suggesting that piperazine-based substituents may avoid off-target CNS effects .
Impact on Pharmacokinetics
  • Hydrogen Bonding: The 4-(2-hydroxyethyl)piperazinyl group (CID 950535) introduces hydrogen-bond donors, improving aqueous solubility relative to the main compound’s 4-methylpiperazine .

常见问题

Q. What are the key synthetic routes for 3-methyl-8-(4-methylpiperazin-1-yl)-7-(1-phenylethyl)-1H-purine-2,6(3H,7H)-dione?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the purine C8 position with 4-methylpiperazine and introducing the phenylethyl group via alkylation or coupling reactions. For example:
  • Step 1 : React 3-methylpurine-2,6-dione with 4-methylpiperazine under reflux in anhydrous DMF to substitute at C8 .

  • Step 2 : Introduce the 1-phenylethyl group at C7 using a palladium-catalyzed cross-coupling reaction or alkylation with 1-phenylethyl bromide .

  • Key Considerations : Use inert conditions (N₂ atmosphere) to prevent oxidation of sensitive intermediates. Monitor reaction progress via TLC or HPLC .

    • Data Table : Common Reaction Conditions
StepReagent/CatalystSolventTemperatureTime (h)Yield (%)
14-methylpiperazineDMF80°C1265–75
21-phenylethyl bromide, Pd(OAc)₂THF60°C2450–60

Q. How is the compound characterized structurally and functionally?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and substituent positions (e.g., piperazine ring orientation) .
  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to verify methyl, piperazinyl, and phenylethyl groups. Key signals:
  • Piperazine protons : δ 2.4–3.1 ppm (multiplet).
  • Phenylethyl aromatic protons : δ 7.2–7.4 ppm .
  • Mass Spectrometry : Confirm molecular weight (e.g., ESI-MS: [M+H]⁺ = calculated for C₂₀H₂₅N₆O₂) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the environmental fate of this compound?

  • Methodological Answer : Follow frameworks like Project INCHEMBIOL :
  • Phase 1 (Lab) : Assess physicochemical properties (logP, solubility) using shake-flask or HPLC methods. Measure biodegradation via OECD 301 tests.
  • Phase 2 (Field) : Model distribution in soil/water matrices using LC-MS/MS. Monitor hydrolysis/photolysis under simulated environmental conditions .
  • Data Contradiction Tip : If experimental logP deviates from computational predictions (e.g., ChemAxon vs. experimental), validate with multiple solvent systems .

Q. What strategies resolve contradictions between computational modeling and experimental bioactivity data?

  • Methodological Answer :
  • Refine Computational Models : Adjust force field parameters (e.g., AMBER) to better reflect substituent electronic effects (e.g., piperazine’s electron-donating nature) .
  • Experimental Validation : Re-test bioactivity under controlled conditions (e.g., fixed pH, ionic strength). Use isothermal titration calorimetry (ITC) to quantify binding affinity discrepancies .
  • Case Example : If MD simulations predict high receptor binding but in vitro assays show low activity, check compound purity (>95% via HPLC) or cellular uptake limitations .

Q. How can theoretical frameworks guide research on this compound’s mechanism of action?

  • Methodological Answer :
  • Hypothesis-Driven Design : Link to kinase inhibition theories (e.g., ATP-binding site competition) based on purine-dione scaffolds .
  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 4-methylpiperazine with morpholine) and measure IC₅₀ against target enzymes .
  • Conceptual Framework : Use the "lock-and-key" model to rationalize steric effects of the phenylethyl group on target binding .

Methodological Considerations

  • Experimental Reproducibility : Ensure batch-to-batch consistency by standardizing purification (e.g., column chromatography with silica gel, 60–120 mesh) .
  • Data Interpretation : Use statistical tools (e.g., ANOVA for biological replicates) to distinguish noise from significant trends, especially in dose-response studies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。